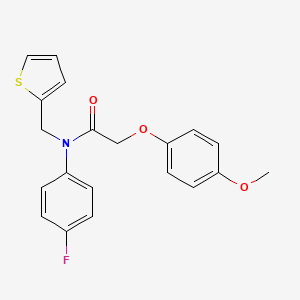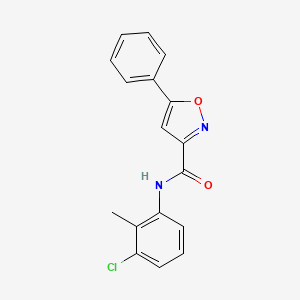![molecular formula C19H11ClF2N4OS2 B11370019 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11370019.png)
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with various functional groups, including a benzothiazole moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzothiazole Moiety: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through cyclization reactions.
Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized via condensation reactions involving suitable precursors such as amidines and β-diketones.
Introduction of Functional Groups: The chloro, fluoro, and sulfanyl groups can be introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and thiols.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, replacing halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives, benzothiazole compounds, and fluorinated aromatic compounds.
Uniqueness
Structural Features: The combination of a pyrimidine ring with benzothiazole and fluorophenyl groups.
Chemical Properties: Unique reactivity due to the presence of multiple functional groups.
Biological Activity: Potential for unique interactions with biological targets.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C19H11ClF2N4OS2 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H11ClF2N4OS2/c20-12-8-23-18(28-9-10-3-1-2-4-13(10)22)25-16(12)17(27)26-19-24-14-6-5-11(21)7-15(14)29-19/h1-8H,9H2,(H,24,26,27) |
Clave InChI |
BFOONOBRVLCPMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11369945.png)
![3,4,6-trimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11369949.png)
![3-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11369957.png)
![2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11369958.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11369959.png)
![Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate](/img/structure/B11369968.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11369970.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide](/img/structure/B11369979.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11369983.png)

![2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11369994.png)
![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B11369997.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11369998.png)
